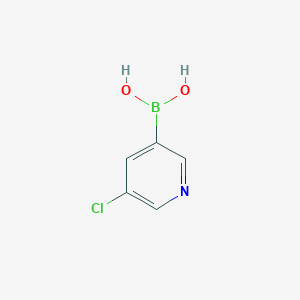

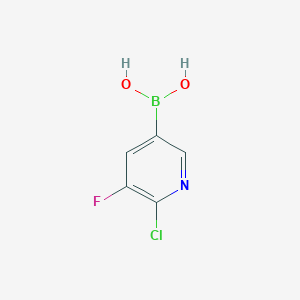

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

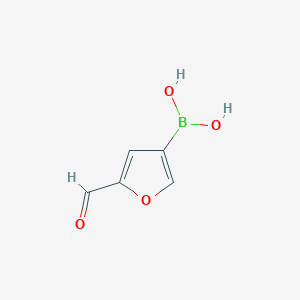

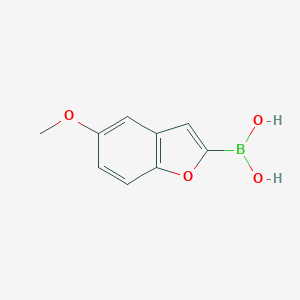

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a halogenated boronic acid derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in cross-coupling reactions, such as the Suzuki reaction. While the provided papers do not directly discuss this specific compound, they do provide insights into similar halogenated pyridinylboronic acids and their synthesis, properties, and applications in organic synthesis.

Synthesis Analysis

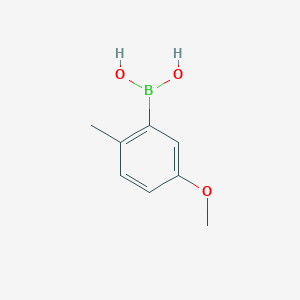

The synthesis of halogenated pyridinylboronic acids typically involves halogen-metal exchange reactions followed by quenching with a boron reagent. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid is achieved by reacting 2-chloro-4-iodo-5-trifluoromethyl pyridine with n-butyl lithium, followed by quenching with triisopropylborate . Optimal conditions for such reactions include low temperatures and precise control of the molar ratios of reactants. The purity and structure of the resulting boronic acids are confirmed using techniques such as HPLC, FTIR, and NMR .

Molecular Structure Analysis

The molecular structure of halogenated pyridinylboronic acids is characterized by the presence of halogen atoms and a boronic acid group attached to a pyridine ring. The structure determination can be performed using NMR spectroscopy and X-ray crystallography, as demonstrated for a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid . These techniques provide detailed information about the atomic arrangement and the geometry of the molecule.

Chemical Reactions Analysis

Halogenated pyridinylboronic acids are known to participate in classical Suzuki cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds and the synthesis of diverse pyridine libraries . The regioselective halogen-metal exchange is a critical step in ensuring the formation of a single regioisomeric boronic acid or ester product, which is essential for the success of the subsequent coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridinylboronic acids include their stability, crystallinity, and solubility, which are important for their handling and use in chemical reactions. These compounds are typically stable and crystalline, which facilitates their isolation and purification . The specific physical properties, such as melting points and solubility in various solvents, can be determined experimentally and are crucial for the development of reaction conditions and processes.

Aplicaciones Científicas De Investigación

Radiotracer Development

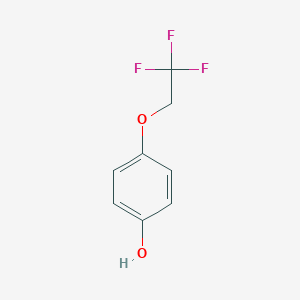

One application of derivatives of (6-Chloro-5-fluoropyridin-3-yl)boronic acid is in the development of radiotracers for positron emission tomography (PET). For instance, a study synthesized fluoropyridyl ether analogues of baclofen as potential PET radiotracers. The compound with the highest inhibition binding affinity and greatest agonist response was radiolabeled with 18F. The regional brain distribution of this radiolabeled compound was studied in mice, showing that it enters the mouse brain and its accumulation is partially mediated by GABAB receptors. This demonstrates the feasibility of imaging GABAB receptors in rodents and justifies further development of GABAB PET tracers with improved specific binding and greater blood-brain barrier permeability (Naik et al., 2018).

Photosensitizers for Photodynamic Therapy

Another application is in the synthesis of boronated derivatives of chlorin e6, a class of plant porphyrins used as photosensitizing agents in photodynamic therapy (PDT). The study aimed at optimizing the antitumor properties of chlorins by synthesizing a series of boronated derivatives. These compounds showed increased binding to albumin, a major porphyrin carrier, compared to their boron-free counterparts. The enhanced potency of boronated chlorins in PDT, particularly due to increased binding to albumin, expands their therapeutic applicability beyond boron neutron capture therapy to emerge as dual efficacy photoradiosensitizers (Ol’shevskaya et al., 2009).

Leukotriene Inhibition

Boswellic acids, a natural mixture containing boron, have been reported to be effective as anti-inflammatory, immunomodulatory, and anti-tumor agents. A study evaluated the anti-inflammatory activity of boswellic acids through topical application using different models of inflammation in rats. The results revealed that boswellic acids, when used topically, are as effective as through the systemic route, indicating a potential for therapeutic applications in inflammatory disorders (Singh et al., 2008).

Safety And Hazards

Direcciones Futuras

The future directions of “(6-Chloro-5-fluoropyridin-3-yl)boronic acid” and other boronic acids lie in their diverse applications. They are increasingly utilized in diverse areas of research, including the development of therapeutics, separation technologies, and sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .

Propiedades

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEKVQKALFWZHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647880 |

Source

|

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

CAS RN |

1072946-66-7 |

Source

|

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)